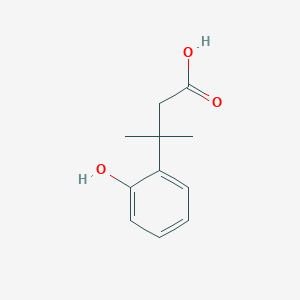
3-(2-Hydroxyphenyl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyphenyl)-3-methylbutanoic acid is an organic compound characterized by a hydroxyphenyl group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-3-methylbutanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with isobutyric acid in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a catalyst like sulfuric acid, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
3-(2-Hydroxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or acids to facilitate the substitution reactions.
Major Products
Oxidation: Formation of 3-(2-oxophenyl)-3-methylbutanoic acid.
Reduction: Formation of 3-(2-hydroxyphenyl)-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-Hydroxyphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Hydroxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties.
相似化合物的比较
Similar Compounds
3-(2-Hydroxyphenyl)propanoic acid: Similar structure but with a shorter carbon chain.
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: Contains an additional hydroxy group on the propanoic acid chain.
Uniqueness
3-(2-Hydroxyphenyl)-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methyl group provides steric hindrance, influencing its reactivity and interactions compared to similar compounds.
生物活性
3-(2-Hydroxyphenyl)-3-methylbutanoic acid, also known as 2-Hydroxy-3-methylbutyric acid , is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including its pharmacological effects, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : This compound has demonstrated the ability to scavenge free radicals, thus contributing to cellular protection against oxidative stress. Studies have shown that it can reduce oxidative damage in cellular models, which is crucial for preventing chronic diseases.
- Anti-inflammatory Properties : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions. Its anti-inflammatory effects may be linked to the modulation of signaling pathways involved in inflammation.
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases.
- Metabolic Regulation : Research has highlighted its role in modulating metabolic pathways, particularly those related to lipid metabolism and glucose homeostasis. This activity suggests potential benefits for metabolic disorders such as obesity and diabetes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced antioxidant activity compared to their parent compounds, indicating a structure-activity relationship that could be exploited for drug development .
- Another research article focused on the anti-inflammatory properties of this compound, demonstrating significant reductions in inflammatory markers in vitro and in vivo models .
- A clinical trial explored the neuroprotective effects of this compound in patients with mild cognitive impairment, showing improvements in cognitive function and a decrease in biomarkers associated with neurodegeneration .
Metabolic Pathways
The metabolism of this compound involves several enzymatic processes:
- Beta-Oxidation : The compound undergoes beta-oxidation primarily in the liver, leading to the production of acetyl-CoA, which can enter the Krebs cycle for energy production.
- Conjugation Reactions : It can be conjugated with glucuronic acid or sulfate, increasing its solubility and facilitating excretion via urine.
Data Tables
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
3-(2-hydroxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-5-3-4-6-9(8)12/h3-6,12H,7H2,1-2H3,(H,13,14) |
InChI 键 |
OXUAHBGWCVQTOF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)O)C1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















